molecular formula C21H30N2O2 B10891053 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,4-dimethoxybenzyl)piperazine

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,4-dimethoxybenzyl)piperazine

Cat. No.: B10891053
M. Wt: 342.5 g/mol
InChI Key: GYEMFVMJQAHSIM-UHFFFAOYSA-N
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Description

1-(Bicyclo[221]hept-5-en-2-ylmethyl)-4-(2,4-dimethoxybenzyl)piperazine is a complex organic compound that features a bicyclic structure combined with a piperazine ring

Preparation Methods

The synthesis of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,4-dimethoxybenzyl)piperazine typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the bicyclo[2.2.1]hept-5-en-2-ylmethyl and 2,4-dimethoxybenzyl intermediates.

    Reaction Conditions: These intermediates are then reacted with piperazine under controlled conditions, often involving catalysts and specific solvents to facilitate the reaction.

    Industrial Production: On an industrial scale, the production may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,4-dimethoxybenzyl)piperazine undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents include alkyl halides and amines.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,4-dimethoxybenzyl)piperazine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It may serve as a lead compound in drug discovery.

    Medicine: The compound’s potential therapeutic properties are investigated for the treatment of various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,4-dimethoxybenzyl)piperazine involves its interaction with molecular targets:

    Molecular Targets: The compound may bind to specific enzymes or receptors, altering their activity. This binding can lead to changes in cellular processes and pathways.

    Pathways Involved: The pathways affected by the compound depend on its specific interactions. For example, it may inhibit enzyme activity, leading to the accumulation or depletion of specific metabolites.

Comparison with Similar Compounds

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,4-dimethoxybenzyl)piperazine can be compared with other similar compounds:

    Similar Compounds: Compounds such as 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,4-dimethoxyphenyl)piperazine and 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,4-dimethoxybenzyl)pyrazine share structural similarities.

    Uniqueness: The unique combination of the bicyclic structure and the piperazine ring in this compound sets it apart from other compounds. Its specific functional groups and structural features contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H30N2O2

Molecular Weight

342.5 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-[(2,4-dimethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C21H30N2O2/c1-24-20-6-5-18(21(13-20)25-2)14-22-7-9-23(10-8-22)15-19-12-16-3-4-17(19)11-16/h3-6,13,16-17,19H,7-12,14-15H2,1-2H3

InChI Key

GYEMFVMJQAHSIM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCN(CC2)CC3CC4CC3C=C4)OC

Origin of Product

United States

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